Sodium silver thiosulfate

Description

Properties

CAS No. |

53819-72-0 |

|---|---|

Molecular Formula |

AgNa3O6S4 |

Molecular Weight |

401.1 g/mol |

IUPAC Name |

silver;trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ag.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |

InChI Key |

XXAQKQFXTTXLEW-UHFFFAOYSA-J |

Canonical SMILES |

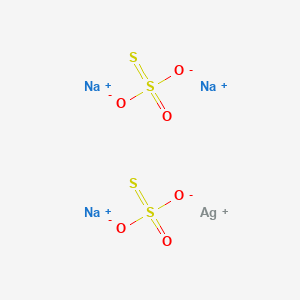

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Ag+] |

Origin of Product |

United States |

Synthesis and Advanced Preparative Methodologies of Sodium Silver Thiosulfate Complexes

Solution-Phase Synthesis Routes

The most prevalent method for synthesizing sodium silver thiosulfate (B1220275) is through aqueous solution-phase reactions, typically involving a silver salt and a sodium thiosulfate salt. This approach allows for excellent control over reaction parameters to yield specific complex ions in solution.

The formation of the stable and desired [Ag(S₂O₃)₂]³⁻ complex is highly dependent on the molar ratio of the reactants. researchgate.netresearchgate.net Research and established protocols consistently demonstrate that a molar ratio of 1:4 for silver nitrate (B79036) (AgNO₃) to sodium thiosulfate (Na₂S₂O₃) is optimal. researchgate.netphytotechlab.com This excess of the thiosulfate ligand ensures that nearly all of the silver present is converted into the dithiosulfatoargentate(I) complex. researchgate.netresearchgate.net

The standard laboratory procedure involves the preparation of separate stock solutions of silver nitrate and sodium thiosulfate, which are then combined under controlled conditions. phytotechlab.com The silver nitrate solution is added slowly to the sodium thiosulfate solution while stirring to prevent the localized precipitation of unstable intermediates like silver thiosulfate (Ag₂S₂O₃), which can decompose into silver sulfide (B99878) (Ag₂S). korbis-labor.dereddit.com

Interactive Data Table: Optimized Conditions for [Ag(S₂O₃)₂]³⁻ Synthesis

| Parameter | Value/Condition | Rationale/Notes |

| Silver Precursor | Silver Nitrate (AgNO₃) | High solubility and reactivity in aqueous solutions. |

| Thiosulfate Source | Sodium Thiosulfate (Na₂S₂O₃) | Common, stable, and highly soluble thiosulfate salt. |

| Molar Ratio (Ag⁺:S₂O₃²⁻) | 1:4 | Ensures complete formation of the [Ag(S₂O₃)₂]³⁻ complex. phytotechlab.com |

| Reaction Medium | Distilled or Deionized Water | Avoids contaminants that may cause precipitation. |

| Mixing Procedure | Slowly add AgNO₃ solution to Na₂S₂O₃ solution | Prevents formation of unstable precipitates. researchgate.net |

| Agitation | Constant stirring | Ensures homogeneity and complete reaction. |

| Storage | Store stock solutions in the dark | Prevents photoreduction of silver nitrate. phytotechlab.com |

The choice of precursors significantly impacts the reaction dynamics. While silver nitrate is common, other silver salts can be employed. A notable alternative involves the use of silver chloride (AgCl). nih.govgoogle.com One synthetic route first precipitates AgCl from a silver nitrate solution by adding sodium chloride. nih.gov This freshly precipitated, washed AgCl is then dissolved in a sodium thiosulfate solution. nih.govgoogle.com This two-step process can be advantageous for purifying the silver precursor before complexation.

Furthermore, the physical state of the reactants alters the complexation environment. A less common but effective method involves the reaction of a silver salt, such as AgCl, with molten sodium thiosulfate pentahydrate. google.com This solvent-free approach operates at temperatures above the melting point of the thiosulfate salt (approximately 48-49°C) but below 95°C to avoid decomposition. google.com The reaction proceeds rapidly in the molten salt medium, yielding the silver sodium thiosulfate product. google.com

Ligand Displacement and Exchange Reactions in Complex Formation

The formation of silver thiosulfate complexes is a classic example of a ligand displacement reaction. wikipedia.org The thiosulfate ion (S₂O₃²⁻) is a potent ligand for soft metal ions like Ag⁺ and can readily displace other ligands from the silver coordination sphere. wikipedia.org

This principle is famously exploited in photographic fixing, where sodium thiosulfate solution (hypo) is used to remove unexposed silver halides (e.g., AgBr) from photographic film. wikipedia.org The thiosulfate ligand displaces the halide ligand to form soluble complexes like [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻, allowing the unreacted silver salt to be washed away and stabilizing the image. wikipedia.org The underlying reactions are:

AgX + 2 S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + X⁻

AgX + 3 S₂O₃²⁻ → [Ag(S₂O₃)₃]⁵⁻ + X⁻ (where X = halide, typically Br⁻)

Similarly, thiosulfate can displace aquo ligands (H₂O) that are coordinated to silver ions in an aqueous solution, which is the fundamental process occurring when silver nitrate and sodium thiosulfate are mixed in water.

Oxidative Routes for Thiosulfate Complex Generation

While less common for silver, oxidative pathways can serve as a route for the generation of thiosulfate complexes. These methods typically involve the oxidation of more reduced sulfur species to form the thiosulfate ligand in situ, which then coordinates to the metal ion.

General preparative methodologies for transition metal thiosulfate complexes include the oxidation of polysulfido complexes. wikipedia.org Another route involves the incomplete oxidation of metal sulfides. wikipedia.org For instance, the oxidation of sulfide (S²⁻) can generate thiosulfate, which is a known process in both geochemical and biological systems. nih.govnih.gov This newly formed thiosulfate is then available to form stable complexes with metal ions present in the system. While direct synthesis of the silver thiosulfate complex via an oxidative route starting from silver sulfide is not a standard preparative method, the underlying principle of generating the thiosulfate ligand through oxidation of other sulfur compounds remains a valid chemical pathway. wikipedia.org

Controlled Precipitation Techniques for Isolation of Silver Thiosulfate Solids

Although sodium silver thiosulfate complexes are highly soluble in water, solid forms can be isolated using controlled precipitation techniques. The primary method involves the addition of a water-miscible organic solvent, which acts as an antisolvent, to a concentrated aqueous solution of the complex. wikipedia.org

By adding a solvent such as ethanol (B145695) or acetone (B3395972) to a saturated aqueous solution of this compound, the polarity of the solvent mixture is decreased significantly. google.com This reduces the solvation of the ionic complex, lowering its solubility and causing it to precipitate out of the solution as a solid. The resulting crystalline product can then be separated from the liquid phase by filtration or decantation. google.com Care must be taken to control temperature and pH during this process, as deviations can lead to the decomposition of the complex and the precipitation of silver sulfide. reddit.com

Coordination Chemistry and Structural Elucidation of Silver Thiosulfate Complexes

Ligand Binding Modes and Isomerism of Thiosulfate (B1220275) to Silver(I)

The thiosulfate anion is a flexible ligand capable of coordinating to metal ions in multiple ways. wikipedia.org The specific binding mode adopted with silver(I) is largely governed by electronic and steric factors. The three primary coordination modes observed for thiosulfate complexes are monodentate, bidentate, and bridging. wikipedia.org

In monodentate coordination, the thiosulfate ligand binds to the central metal ion through a single atom. For complexes with soft metal ions like silver(I), this coordination occurs exclusively through the terminal sulfur atom (κ¹-S). rsc.orgquora.com This is the most common binding mode in silver thiosulfate complexes, such as in the well-characterized [Ag(S₂O₃)₂]³⁻ ion. rsc.org The preference for sulfur coordination is a classic example of the Hard and Soft Acids and Bases (HSAB) principle. rsc.orgresearchgate.net

Bidentate, or chelating, coordination involves the thiosulfate ligand binding to a single metal center through two of its atoms. For thiosulfate, this would involve one of the oxygen atoms and the terminal sulfur atom (κ²-O,S). wikipedia.org While this mode is known in transition metal chemistry, it is less favored for soft cations like Ag(I), which exhibit a strong preference for the soft sulfur donor over the hard oxygen donors. rsc.org

The thiosulfate ligand can also act as a bridging ligand, simultaneously binding to two different metal centers. This μ-coordination mode can lead to the formation of polynuclear complexes or extended polymeric structures. In such arrangements, the thiosulfate ion links two silver(I) centers, contributing to the formation of larger, more complex architectures. This mode is observed in various metal-thiosulfate systems. wikipedia.org

Linkage isomerism can occur when a ligand, known as an ambidentate ligand, has two or more different donor atoms and can bind to the metal center through either. The thiosulfate ion is an excellent example, possessing soft (sulfur) and hard (oxygen) potential donor sites. rsc.orgresearchgate.net

The coordination preference is explained by the HSAB theory. rsc.org

Hard acids (e.g., Na⁺, Fe³⁺) are typically small, highly charged cations and preferentially bind to hard bases (e.g., O, F⁻), which are highly electronegative donor atoms. This interaction is primarily electrostatic in nature. rsc.orgresearchgate.net

Soft acids (e.g., Ag⁺, Hg²⁺) are larger, more polarizable cations and preferentially bind to soft bases (e.g., S, I⁻), which are larger and more easily polarized donor atoms. This interaction has significant covalent character. rsc.org

The silver(I) ion is a classic soft acid. rsc.org The terminal sulfur atom of the thiosulfate ligand is a soft base, while the oxygen atoms are hard bases. rsc.org Consequently, the Ag-S bond is significantly more stable and favored over the Ag-O bond, and silver thiosulfate complexes are coordinated through the sulfur atom. rsc.org

| Coordination Mode | Notation | Description | Prevalence with Silver(I) |

|---|---|---|---|

| Monodentate | κ¹-S | The ligand binds through the terminal sulfur atom to a single silver ion. | Most common and highly favored. |

| Bidentate (Chelating) | κ²-O,S | The ligand binds through one oxygen and the terminal sulfur atom to a single silver ion. | Rare; energetically unfavorable due to HSAB principles. |

| Bridging | μ-S | The ligand connects two separate silver ions, typically via the sulfur atom. | Possible, leading to polynuclear structures. |

Geometrical and Electronic Structure of [Ag(S₂O₃)₂]³⁻ and Related Complexes

The most well-known and stable aqueous silver thiosulfate complex is the dithiosulfatoargentate(I) anion, [Ag(S₂O₃)₂]³⁻. nih.govnih.gov This complex is the primary species formed when silver halides are dissolved by an excess of thiosulfate solution, a fundamental process in photographic fixing. wikipedia.orgbrainly.com The complex exhibits a distinct geometry and electronic structure dictated by the d¹⁰ electron configuration of the Ag(I) center.

The precise structure and coordination environment of silver thiosulfate complexes, both in the solid state and in solution, are elucidated using a variety of spectroscopic and analytical techniques.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the bonding within the complex. colorado.edubohrium.com The vibrational frequencies of the S-S and S-O bonds in the thiosulfate ligand are sensitive to its coordination mode. hawaii.edu A shift in these frequencies upon complexation, compared to the free thiosulfate ion, provides strong evidence for the nature of the metal-ligand bond (i.e., S-coordination vs. O-coordination). redalyc.org

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local environment of the silver atoms, even in non-crystalline or solution samples. researchgate.net EXAFS can determine the coordination number of the silver ion and the average Ag-S bond distances, helping to confirm the structure of the complex in solution. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to model the geometric and electronic structures of silver thiosulfate complexes. redalyc.org These theoretical calculations can predict bond lengths, vibrational frequencies, and other spectroscopic properties, which can then be compared with experimental data to support structural assignments.

| Technique | Information Obtained | Sample State |

|---|---|---|

| X-ray Diffraction (XRD) | Precise 3D structure, bond lengths, bond angles, crystal packing. | Solid (Crystalline) |

| Infrared (IR) & Raman Spectroscopy | Information on ligand binding mode (S vs. O) through vibrational frequency shifts (S-O, S-S bonds). | Solid, Liquid |

| ¹⁰⁹Ag NMR Spectroscopy | Probes the electronic environment of the silver nucleus; sensitive to coordination number and geometry. | Liquid (Solution) |

| X-ray Absorption Spectroscopy (EXAFS) | Local coordination environment: coordination number and average Ag-S bond distances. | Solid, Liquid |

| Computational Methods (e.g., DFT) | Predicted geometry, bond energies, and spectroscopic properties for comparison with experimental data. | Theoretical |

Role of Hard-Soft Acid-Base (HSAB) Theory in Silver-Sulfur Bonding

The interaction between the silver(I) ion (Ag⁺) and the thiosulfate anion (S₂O₃²⁻) is effectively explained by the Hard-Soft Acid-Base (HSAB) theory. wikipedia.org This principle posits that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases to form stable complexes. wikipedia.orgpriyamstudycentre.com

In this context, the silver(I) ion is classified as a classic "soft" acid. rsc.org Soft acids are typically characterized by a low positive charge, a large ionic size, and easily polarizable electron clouds. wikipedia.orgtamu.edu Transition metals in lower oxidation states, like Ag⁺, often fall into this category. tamu.edu

Conversely, the thiosulfate anion is an ambidentate ligand, meaning it has more than one potential donor atom. It possesses "hard" oxygen atoms and a "soft" terminal sulfur atom. rsc.org The oxygen atoms are considered hard bases due to their high electronegativity and low polarizability. The terminal sulfur atom, being larger and more polarizable, is a classic soft base. rsc.orgadichemistry.com

According to the HSAB principle, the soft Ag⁺ acid will preferentially form a covalent bond with the soft sulfur atom of the thiosulfate ligand rather than an electrostatic interaction with the hard oxygen atoms. rsc.orgadichemistry.com This soft-soft interaction results in a stable and strong coordinate bond, which is the foundation of the silver thiosulfate complex. priyamstudycentre.comrsc.orgacs.org This preference for sulfur coordination is a key feature of the coordination chemistry of silver thiosulfate. rsc.org

Formation Constants and Speciation Analysis in Aqueous Solutions

The formation of silver thiosulfate complexes in aqueous solutions is governed by a series of equilibria, leading to different species depending on the relative concentrations of silver and thiosulfate ions. These complexes are known for their high stability, which is fundamental to their application in processes like photographic fixing. wikipedia.orgchempedia.info

Equilibrium Studies of Silver Thiosulfate Complex Formation

In aqueous solutions, silver(I) ions react with thiosulfate ions to form a series of mononuclear complexes. The predominant species formed are [Ag(S₂O₃)]⁻, [Ag(S₂O₃)₂]³⁻, and [Ag(S₂O₃)₃]⁵⁻. wikipedia.orgwalshmedicalmedia.com The formation of these complexes occurs in a stepwise manner:

Ag⁺ + S₂O₃²⁻ ⇌ [Ag(S₂O₃)]⁻

[Ag(S₂O₃)]⁻ + S₂O₃²⁻ ⇌ [Ag(S₂O₃)₂]³⁻

[Ag(S₂O₃)₂]³⁻ + S₂O₃²⁻ ⇌ [Ag(S₂O₃)₃]⁵⁻

The stability of these complexes is quantified by their formation constants (Kƒ) or stability constants (β). The complex [Ag(S₂O₃)₂]³⁻ is particularly stable and is the primary species present when thiosulfate is in excess, as is common in many applications. phytotechlab.comsigmaaldrich.com The high formation constant for this complex, with a log β₂ value of approximately 13.46 to 13.50, indicates a strong affinity between silver and thiosulfate ions and a significant increase in the solubility of silver salts in the presence of thiosulfate. walshmedicalmedia.comwordpress.comlibretexts.org

Below is a table of the cumulative formation constants for silver thiosulfate complexes.

| Complex Ion | Equilibrium Reaction | log β |

| [Ag(S₂O₃)]⁻ | Ag⁺ + S₂O₃²⁻ ⇌ [Ag(S₂O₃)]⁻ | 8.82 walshmedicalmedia.comwordpress.com |

| [Ag(S₂O₃)₂]³⁻ | Ag⁺ + 2S₂O₃²⁻ ⇌ [Ag(S₂O₃)₂]³⁻ | 13.46 wordpress.com |

Influence of Counterions on Complex Stability (e.g., Sodium)

In sodium silver thiosulfate, the sodium ion (Na⁺) serves as the counterion to the negatively charged silver thiosulfate complex anion, such as [Ag(S₂O₃)₂]³⁻. The primary coordination and bonding interactions occur between the soft silver(I) acid and the soft sulfur donor of the thiosulfate ligand. rsc.org

The sodium ion is considered a "hard" acid according to HSAB theory. rsc.org It is small and not very polarizable. As such, it does not compete with the soft silver ion for the soft sulfur site on the thiosulfate ligand. Any interaction the sodium ion has within the complex in solution would be primarily electrostatic with the hard oxygen atoms of the thiosulfate ligand. rsc.org Generally, alkali metal counterions like sodium are considered to have a minimal direct effect on the intrinsic stability of the robust silver-thiosulfate coordinate bond itself in aqueous solutions. The stability is overwhelmingly dictated by the strong Ag-S interaction.

pH-Dependent Speciation and Stability Profiles

The speciation and stability of silver thiosulfate complexes can be influenced by the pH of the aqueous solution. The thiosulfate ion itself is the conjugate base of the weak thiosulfuric acid (H₂S₂O₃). The second acid dissociation constant (pKa₂) for thiosulfuric acid (HS₂O₃⁻ ⇌ S₂O₃²⁻ + H⁺) is approximately 1.7. researchgate.net In highly acidic solutions (pH < 2), thiosulfate can become protonated, which could affect the concentration of the free S₂O₃²⁻ ligand available to complex with silver.

Furthermore, the stability of the complex is pH-dependent in the context of competing reactions. For instance, at a pH above 6, silver can precipitate as silver hydroxide (B78521) (AgOH), and at higher pH values, as silver oxide (Ag₂O), which can alter the equilibrium of the system. walshmedicalmedia.com Studies have also shown that during certain reactions, such as the biological or photochemical oxidation of the thiosulfate ligand, the pH of the solution can change. For example, UV-C irradiation of silver thiosulfate solutions can lead to the decomposition of the complex and a decrease in the solution's pH to around 6. mdpi.com Conversely, some microbial processes that degrade silver thiosulfate have been observed to increase the pH. walshmedicalmedia.com The stability of the complex is therefore highest in the near-neutral to mildly alkaline pH range where the S₂O₃²⁻ form is dominant and precipitation of silver oxides/hydroxides is minimized.

Crystallographic Analysis of Solid-State Silver Thiosulfate Structures

Detailed crystallographic data for the complex salt this compound, specifically Na₃[Ag(S₂O₃)₂], is not readily found in publicly available literature. rsc.org However, structural analyses of related compounds, such as sodium thiosulfate hydrates, provide insight into the coordination environments of the constituent ions.

In the crystal structure of sodium thiosulfate dihydrate (Na₂S₂O₃·2H₂O), the sodium cations are coordinated by both the oxygen atoms of the thiosulfate anions and water molecules, with coordination numbers ranging from five to seven. researchgate.netnih.gov The thiosulfate anions themselves act as both monodentate and bidentate ligands to the sodium centers. researchgate.netnih.gov The solid-state structure is characterized by corrugated layers formed by thiosulfate anions and water molecules linked through O-H···O and O-H···S hydrogen bonds, with sodium cations linking these layers together. researchgate.netnih.gov

While a definitive crystal structure for Na₃[Ag(S₂O₃)₂] is elusive, it is expected based on coordination chemistry principles that the solid-state structure would feature discrete [Ag(S₂O₃)₂]³⁻ anionic units. Within these units, the silver(I) ion would be coordinated by the sulfur atoms of two thiosulfate ligands, likely in a linear or near-linear geometry, which is common for two-coordinate Ag(I) complexes. wikipedia.org The sodium cations would then be situated in the crystal lattice, providing charge balance and likely interacting electrostatically with the oxygen atoms of the thiosulfate ligands.

Mechanistic and Kinetic Investigations of Silver Thiosulfate Reactions

Redox Chemistry and Electron Transfer Pathways

The redox behavior of the silver thiosulfate (B1220275) system is complex, involving both the central silver ion and the thiosulfate ligands. These electron transfer reactions are fundamental to its role in processes like photographic fixing and silver recovery.

In a different context, when silver nitrate (B79036) is treated with sodium thiosulfate, an initial precipitate of silver thiosulfate is formed. This intermediate is unstable and rapidly undergoes an internal redox reaction in the presence of water, where the silver(I) is reduced to form black silver sulfide (B99878) (Ag₂S), alongside the formation of sulfuric acid. walshmedicalmedia.com The reaction proceeds as follows:

Initial Precipitation: S₂O₃²⁻ + 2 Ag⁺ → Ag₂S₂O₃

Redox Decomposition: Ag₂S₂O₃ + H₂O → Ag₂S + H₂SO₄ walshmedicalmedia.com

This process is distinct from the reduction of silver ions to metallic silver atoms, a critical step in photographic development where thiosulfate complexes are used to wash away unexposed silver halides. mdpi.com

The thiosulfate ligand (S₂O₃²⁻) is susceptible to oxidation, and its behavior dictates the stability of the silver complex in various chemical environments. The oxidation products can vary depending on the oxidant and reaction conditions. With strong oxidants like chlorine or bromine, thiosulfate is oxidized to sulfate (B86663) (SO₄²⁻). researchgate.net

Kinetic studies have explored the oxidation of thiosulfate by various metal complexes. For instance, the oxidation by hexachloroiridate(IV) ([IrCl₆]²⁻) is first-order with respect to the thiosulfate concentration. researchgate.net The rate of this reaction is pH-dependent, suggesting that both S₂O₃²⁻ and its protonated form, HS₂O₃⁻, participate in the reaction, with the deprotonated form being significantly more reactive. researchgate.net

In systems relevant to gold and silver leaching, the oxidation of thiosulfate is often influenced by the presence of other metal ions, such as copper(II), and dissolved oxygen. libretexts.org The oxidation can proceed through various pathways, forming intermediates like tetrathionate (B1226582) (S₄O₆²⁻) or degrading further to sulfate. libretexts.orgresearchgate.net The reaction with iodine, a key process in iodometric titrations, produces tetrathionate:

2 S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2 I⁻ google.com

Ligand Exchange Kinetics and Thermodynamics

The stability of the silver thiosulfate complex is a cornerstone of its practical applications, such as in photographic fixing, where it dissolves unreacted silver halides by forming highly stable, soluble complexes like [Ag(S₂O₃)₂]³⁻. google.comrsc.org This stability is quantified by a large formation constant (K_f), which indicates a strong thermodynamic driving force for the complex's formation. libretexts.org The high K_f value explains why sodium thiosulfate can effectively dissolve sparingly soluble salts like silver bromide, increasing its solubility by a factor of approximately 3 x 10¹³. libretexts.org

Kinetic studies related to silver leaching from ores using thiosulfate solutions provide insight into the system's dynamics. Research on silver leaching in a thiosulfate-copper-ammonia-EDTA system revealed that the process could be kinetically controlled by diffusion through a product layer. researchgate.net In another study focusing on a sedimentary ore, the activation energy for silver leaching was found to be 3.15 kJ·mol⁻¹, which is indicative of a process controlled by mass transfer or diffusion. mdpi.com This suggests that the rate-limiting step is the transport of reactants or products to or from the reaction surface, rather than the chemical reaction of ligand exchange itself. mdpi.com

Photochemical Transformation Mechanisms

Silver thiosulfate complexes are sensitive to ultraviolet (UV) radiation, which can induce decomposition through photochemical pathways. This property is being explored for applications in separating and recovering silver from polymetallic thiosulfate solutions. mdpi.com

The photolytic decomposition of aqueous silver thiosulfate complexes under UV-C irradiation follows first-order reaction kinetics. mdpi.com This means the rate of decomposition is directly proportional to the concentration of the silver thiosulfate complex. The rate constant (k) for this photolysis, however, has been observed to decrease as the initial concentration of the silver complex increases. mdpi.com The process involves the absorption of UV energy, which excites the complex and leads to the dissociation of the sulfur-sulfur bond within the thiosulfate ligand, initiating the decomposition cascade. researchgate.net

| Initial Silver Concentration (mg/L) | Rate Constant (k) (min⁻¹) |

|---|---|

| 100 | 0.0023 |

| 300 | 0.0018 |

| 500 | 0.0013 |

Data derived from studies under UV-C irradiation with a constant thiosulfate concentration of 0.1 mol/L at 298 K. mdpi.com

The UV-induced photolysis of silver thiosulfate complexes results in a mixture of products arising from the reduction of silver(I) and the decomposition of the thiosulfate ligand. Characterization techniques such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) have been used to identify the solid photoproducts. researchgate.netmdpi.com

The primary solid products identified are:

Argentite (Ag₂S): Silver sulfide is a major product, indicating a complex redox reaction occurs upon photolysis. researchgate.netmdpi.com

Elemental Silver (Ag): The reduction of the Ag(I) ion to its metallic state is a key recovery product. researchgate.netmdpi.com

Elemental Sulfur (S): The decomposition of the thiosulfate ligand also yields elemental sulfur. researchgate.netmdpi.com

Kinetic Modeling of Photolytic Degradation Processes

The photolytic degradation of silver thiosulfate complexes, particularly under UV-C irradiation, has been modeled as a first-order kinetic process. mdpi.com This model is described by the first-order kinetic equation, where the natural logarithm of the ratio of initial to remaining silver concentration versus time yields a straight line. mdpi.com The slope of this line represents the rate constant (k), which is a key parameter in the kinetic model.

Studies have shown that the rate constant is influenced by several factors, including the initial concentration of the silver-thiosulfate complex. mdpi.com Research indicates that the rate constant tends to decrease as the initial silver concentration increases. mdpi.comresearchgate.net For instance, in one study, the rate constant decreased with rising silver concentrations of 100, 300, and 500 mg/L. mdpi.com The decomposition of the complex under UV light leads to the formation of several photoproducts, which have been identified through XRD and XPS analysis as silver sulfide (Ag₂S), elemental silver (Ag), and elemental sulfur (S). mdpi.com This process is also accompanied by a decrease in the solution's pH due to the formation of sulfuric acid. mdpi.com

The following table presents data on the rate constants for the photolysis of a silver-thiosulfate complex under different initial silver concentrations.

| Initial Silver Concentration (mg/L) | Rate Constant (k) (min⁻¹) | Reference |

|---|---|---|

| 100 | 0.00225 | mdpi.com |

| 300 | 0.00171 | mdpi.com |

| 500 | 0.00141 | mdpi.com |

This kinetic modeling is crucial for applications such as the separation of silver from other metals in thiosulfate solutions, where different photosensitivities of the metal complexes can be exploited. mdpi.com

Electrochemical Reaction Pathways

The anodic dissolution of silver in thiosulfate electrolytes is a potential-dependent process. researchgate.net At anodic potentials below approximately 200 mV vs. the Standard Hydrogen Electrode (SHE), the primary reaction is the electro-oxidation of metallic silver, which is then complexed by thiosulfate ions. researchgate.netresearchgate.net Voltammetry studies show that in the potential range of 0 to 0.4 V (SHE), the polarization curves primarily reflect silver dissolution, with an insignificant contribution from the oxidation of thiosulfate ions themselves. researchgate.net

The kinetics of this dissolution process are of a mixed nature at low potential scan rates. researchgate.net However, at higher scan rates (100–200 mV/s), more specific kinetic parameters can be determined. The exchange current for the process has been found to be approximately 5 × 10⁻⁵ A/cm², with a transfer coefficient (α) of about 0.5. researchgate.net Notably, both of these parameters appear to be virtually independent of the thiosulfate ion concentration. researchgate.net The reaction order for silver dissolution with respect to the thiosulfate ligand is close to unity and does not depend on the potential. researchgate.net This suggests that one thiosulfate ion from the bulk solution, in addition to adsorbed ligands, is involved in the elementary act of metal dissolution. researchgate.net

A simultaneous electroleaching and electrodeposition process can be employed for silver recovery from thiosulfate solutions. researchgate.net In this system, silver is dissolved at the anode (electroleaching) and concurrently deposited at the cathode (electrodeposition) within the same electrolytic cell. researchgate.net The efficiency of this process is highly dependent on the applied current density.

At low current densities, such as 0.066 mA/cm², a high silver recovery of 74% can be achieved with a current efficiency of 76.54% and minimal decomposition of the thiosulfate lixiviant. researchgate.net However, as the current density is increased, both the silver recovery percentage and the current efficiency decrease. researchgate.net This is attributed to the increased oxidative decomposition of thiosulfate at higher potentials, which leads to side reactions. researchgate.net The mechanism involves the electro-oxidation of silver at the anode, its complexation by thiosulfate, and subsequent reduction of the silver thiosulfate complex at the cathode to deposit metallic silver. researchgate.net

One of the primary oxidation products is sulfite (B76179) (SO₃²⁻). researchgate.net It has been observed that sulfite species can contribute to the leaching of small amounts of metallic silver. researchgate.netresearchgate.net However, at even higher potentials, ranging from 695 to 795 mV (SHE), the thiosulfate is further decomposed. researchgate.netresearchgate.net This advanced decomposition leads to the formation of a silver sulfide (Ag₂S) film on the anode surface. researchgate.netresearchgate.net This sulfide film acts as a passivation layer, inhibiting further dissolution of the silver. researchgate.netresearchgate.net Therefore, controlling the anodic potential is crucial to maximize silver dissolution while minimizing the passivation caused by thiosulfate oxidation products.

Mechanistic Studies of Silver Halide Dissolution in Thiosulfate Solutions

The dissolution of sparingly soluble silver halides, such as silver bromide (AgBr) and silver chloride (AgCl), in thiosulfate solutions is a cornerstone of photographic fixing. wikipedia.orgrsc.org The mechanism involves the reaction of the solid silver halide with thiosulfate ions (S₂O₃²⁻) to form stable, soluble silver-thiosulfate complex ions. rsc.orgchempedia.info

The primary reactions involved in this process lead to the formation of di- and trithiosulfatoargentate(I) complexes. wikipedia.org The specific complexes formed depend on the concentration of the thiosulfate solution. chempedia.info In the presence of excess thiosulfate, highly soluble complexes are formed according to the following general reactions (where X represents a halide, typically Br⁻): wikipedia.org

AgX(s) + 2 S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + X⁻(aq)

AgX(s) + 3 S₂O₃²⁻(aq) → [Ag(S₂O₃)₃]⁵⁻(aq) + X⁻(aq)

The formation of these stable complexes, such as [Ag(S₂O₃)₂]³⁻, effectively removes silver ions from the solution, shifting the dissolution equilibrium of the silver halide and causing it to dissolve. rsc.orgchempedia.info The high stability of these sulfur-based silver complexes is fundamental to their ability to solubilize silver halides. chempedia.info While silver bromide dissolves readily, other halides like silver iodide are less soluble in thiosulfate solutions, a property that can be used for analytical distinction. rsc.orguni.edu

Advanced Analytical Methodologies for Silver Thiosulfate Complexes

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for analyzing silver thiosulfate (B1220275) complexes, offering non-destructive ways to probe their electronic structure, composition, and crystalline form.

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for both the qualitative identification and quantitative measurement of silver thiosulfate complexes in solution. The method is based on the principle that these complexes absorb light in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to the concentration of the complex.

The formation of a complex between a silver ion and a reagent can cause a "blue shift," which is a shift towards a lower wavelength of maximum absorption. ajchem-a.com For instance, one study identified that a specific silver complex exhibited a maximum absorption peak at a wavelength (λmax) of 252 nm. ajchem-a.com

UV-Vis spectroscopy is also highly effective for determining the concentration of silver nanoparticles (AgNPs), which can be formed from or stabilized by thiosulfate. A simple and rapid approach has been developed to measure the concentration and dissolution of PVP-coated AgNPs by monitoring their optical properties. nih.gov The technique's sensitivity is notable, with some methods achieving a detection limit as low as 0.2 μM for thiosulfate using silver nanoparticles. nih.gov Furthermore, a linear relationship has been established between absorbance values and thiosulfate concentrations ranging from 0.2 μM to 2.0 μM, enabling precise quantitative analysis. nih.gov

Table 1: UV-Vis Spectroscopy Parameters for Thiosulfate and Silver Complex Analysis

| Analyte/Method | Wavelength of Maximum Absorption (λmax) | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Silver Complex | 252 nm | Not Specified | Not Specified | ajchem-a.com |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique that provides detailed information about elemental composition and chemical (oxidation) states. kratos.commccrone.com The technique analyzes photoelectrons emitted from a material's surface (top 1-10 nm) when irradiated with X-rays. kratos.commccrone.com

XPS is particularly useful for studying the surface chemistry of materials involved in silver thiosulfate processes. For example, in studies of gold leaching with thiosulfate, XPS has been used to identify the chemical state of sulfur on the gold surface. griffith.edu.au After exposure to sodium thiosulfate, XPS studies revealed S 2p binding energies corresponding to metal sulfide (B99878) and pyritic sulfur (S₂²⁻). griffith.edu.au This ability to distinguish between different chemical states is crucial for understanding reaction mechanisms. mccrone.com The technique has also been successfully applied to confirm the composition of products resulting from the photolysis of silver-thiosulfate complexes. researchgate.net

Table 2: XPS Binding Energies for Sulfur Species on a Gold Surface Exposed to Thiosulfate

| Sulfur Species | Binding Energy (S 2p) | Reference |

|---|---|---|

| Metal Sulfide | Corresponding XPS peak observed | griffith.edu.au |

| Pyritic Sulfur (S₂²⁻) | Corresponding XPS peak observed | griffith.edu.au |

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a material. fiveable.meh-and-m-analytical.com It operates on the principle that a crystalline substance will diffract an incident X-ray beam into a unique pattern of peaks. fiveable.memyscope.training By comparing this experimental diffraction pattern to a database of known materials, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. fiveable.memyscope.training

XRD is instrumental in characterizing the solid products derived from silver thiosulfate solutions. For example, it has been used to analyze silver nanoparticles, confirming their face-centered cubic (FCC) crystalline structure. nih.gov The analysis of the resulting diffractogram can identify specific lattice planes, which are designated by Miller Indices. nih.gov In one study, diffraction peaks for silver nanoparticles were observed at 2θ angles of 38.07°, 44.29°, 64.44°, and 77.34°. nih.gov XRD is also used to confirm the identity of precipitates formed from reactions, such as the formation of silver sulfide (Ag₂S). arxiv.org

Table 3: XRD Data for Green-Synthesized Silver Nanoparticles

| Diffraction Peak Position (2θ) | Miller Indices (hkl) | Corresponding Lattice Plane | Reference |

|---|---|---|---|

| 38.07° | (111) | (111) | nih.gov |

| 44.29° | (200) | (200) | nih.gov |

| 64.44° | (220) | (220) | nih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography, in its various forms, is a cornerstone for the analysis of thiosulfate solutions.

High-Performance Liquid Chromatography (HPLC) is a robust and precise method for the estimation of sodium thiosulfate. humanjournals.com It is particularly valuable for quality control in pharmaceutical formulations. humanjournals.com A common approach is reverse-phase ion-pair liquid chromatography. nih.gov

A validated HPLC method for estimating sodium thiosulfate in an ophthalmic solution utilizes a C8 column with UV detection at 210 nm. humanjournals.com The mobile phase consists of a phosphate (B84403) buffer and methanol (B129727) mixture containing an ion-pairing agent, tetrabutylammonium (B224687) hydrogen sulfate (B86663). humanjournals.com Another powerful technique is Ion Chromatography (IC), a subset of HPLC, which is used for the assay of sodium thiosulfate and its ionic impurities. lcms.cz This method often employs an anion-exchange column with a potassium hydroxide (B78521) eluent and suppressed conductivity detection. ijsr.net These methods provide high accuracy and precision, replacing older, more error-prone titration methods. ijsr.net

Table 4: Example HPLC/IC Conditions for Sodium Thiosulfate Analysis

| Parameter | HPLC Method humanjournals.com | Ion Chromatography Method lcms.cz |

|---|---|---|

| Column | Zorbax Eclips XBD-C8 (150 x 4.6 mm, 5µ) | Dionex IonPac AS12A |

| Mobile Phase/Eluent | 0.01 M phosphate buffer (pH 7.1) and methanol (85:15) with 1.698 g/L Tetrabutylammonium hydrogen sulphate | 2.7 mM Sodium Carbonate / 0.3 mM Sodium Bicarbonate |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 210 nm | Suppressed Conductivity |

| Column Temperature | 25°C | Not Specified |

Electrochemical Analytical Techniques

Electrochemical techniques are used to study the redox behavior of silver thiosulfate complexes, providing insights into reaction kinetics and mechanisms. These methods are particularly relevant in applications like electroplating and electrometallurgy. scientific.netresearchgate.net

The electrochemical reduction of silver thiosulfate has been studied on platinum electrodes, revealing that the reaction is irreversible and controlled by both diffusion and kinetic factors. nih.gov The slowest step in this process is the chemisorption of ions at the electrode surface. nih.gov Studies have shown that applying ultrasound (20 kHz) can significantly enhance mass transport, leading to an approximately 10-fold increase in the formal heterogeneous rate constant (k⁰). nih.gov This research is crucial for optimizing processes like the electrochemical recovery of silver from thiosulfate solutions. rsc.orgscispace.com Electrochemical methods, including voltammetry, are also employed to investigate the composition and morphology of silver deposits under various plating conditions. scientific.netresearchgate.net

Table 5: Effect of Ultrasound on Electrochemical Parameters of Silver Thiosulfate Reduction

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Mass Transport | In the presence of ultrasound | Greatly improved due to convection | nih.gov |

| Heterogeneous Rate Constant (k⁰) | In the presence of ultrasound | Increased approximately 10-fold | nih.gov |

| Rate-Controlling Step | Without ultrasound | Kinetic reaction (chemisorption of ions) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium silver thiosulfate |

| Silver thiosulfate |

| Sodium thiosulfate |

| Silver |

| Silver nanoparticles (AgNPs) |

| Silver sulfide (Ag₂S) |

| Gold |

| Platinum |

| Methanol |

| Tetrabutylammonium hydrogen sulfate |

| Potassium hydroxide |

| Sodium Carbonate |

Voltammetry for Kinetic and Mechanistic Insights into Silver Dissolution

Voltammetry is a powerful electrochemical technique used to study the kinetics and mechanisms of silver dissolution in thiosulfate solutions. By measuring the current response to a varying potential, researchers can elucidate the fundamental steps involved in the anodic dissolution of silver.

Studies employing voltammetry at potential scan rates from 5 to 1000 mV/s have shown that in the potential range of 0 to 0.4 V, the polarization curves primarily reflect silver dissolution, with a negligible contribution from the oxidation of thiosulfate ions. researchgate.net At low potential scan rates, the kinetics of the process are of a mixed nature. researchgate.net However, at higher scan rates (100–200 mV/s), it is possible to study the kinetics and mechanism of the anodic process in detail. researchgate.net

Key kinetic parameters for the anodic dissolution of silver in sodium thiosulfate solutions (0.05–0.2 M) have been determined using this technique. researchgate.net The exchange current density, a measure of the equilibrium rate of reaction, is found to be approximately 5 × 10⁻⁵ A/cm². researchgate.net The transfer coefficient (α) is approximately 0.5, and both of these parameters are virtually independent of the thiosulfate ion concentration. researchgate.net The reaction order for silver dissolution with respect to the thiosulfate ligand is close to unity and does not depend on the potential. researchgate.net This suggests that one thiosulfate ion from the bulk solution, in conjunction with adsorbed ligands, is involved in the elementary act of metal dissolution. researchgate.net

Table 1: Kinetic Parameters for Anodic Dissolution of Silver in Thiosulfate Electrolytes

| Parameter | Value | Dependency on Thiosulfate Concentration |

|---|---|---|

| Exchange Current (A/cm²) | 5 × 10⁻⁵ | Virtually Independent |

| Transfer Coefficient (α) | ~0.5 | Virtually Independent |

| Reaction Order (with respect to S₂O₃²⁻) | ~1 | Independent of Potential |

Rotating Electrochemical Quartz Crystal Microbalance (REQCM) for Thiosulfate Concentration Monitoring

The Rotating Electrochemical Quartz Crystal Microbalance (REQCM) is a sensitive technique that can be employed for monitoring thiosulfate concentration in solutions containing silver. researchgate.net This method is based on the principle that the rate of oxidation of a silver electrode is directly related to the concentration of thiosulfate in the solution. researchgate.net

The REQCM can measure metal oxidation rates with a high sensitivity of 2 ng within seconds. researchgate.net This rapid measurement capability is advantageous for studying leaching kinetics, as it allows for the determination of leach rates at essentially constant concentrations of other species in the solution. researchgate.net Research has demonstrated that the measured silver oxidation rate is directly proportional to the thiosulfate concentration and is not significantly affected by the presence of other species commonly found in gold leach solutions. researchgate.net

This technique provides a real-time, in-situ method for monitoring the concentration of the active leaching agent, which is crucial for process control and optimization in hydrometallurgical applications involving silver and thiosulfate.

Atomic Absorption Spectroscopy (AAS) for Trace Silver Quantification in Complex Matrices

Atomic Absorption Spectroscopy (AAS) is a widely used and robust analytical method for determining trace amounts of silver in various complex matrices, including thiosulfate solutions. researchgate.netnih.gov The technique is based on the principle that atoms of an element will absorb light at specific wavelengths characteristic of that element. worldresearchlibrary.org

AAS offers high detectability, with graphite (B72142) furnace AAS (GFAAS) being capable of reaching sub-nanogram per gram levels. nih.gov For a 20-µL sample with a silver concentration of 10 µg/L, a signal of approximately 0.59 absorbance-seconds can be expected. nemi.gov The method is applicable in the range of 1 to 10 µg/L, and samples with higher concentrations can be diluted for analysis. nemi.gov

An indirect method for the determination of thiosulfate using AAS has also been developed. This procedure involves adding a known excess of silver ions to the thiosulfate solution to form a silver thiosulfate complex. asianpubs.org After separation of the complex, the unreacted silver in the solution is determined by AAS, and the amount of thiosulfate can be calculated. asianpubs.org

Potential interferences from the sample matrix can be a concern in AAS analysis. nih.gov However, techniques such as the use of a graphite platform and matrix modifiers can help to reduce these effects. nemi.gov For instance, a 1% solution of ammonium (B1175870) dibasic phosphate buffer has been used as a matrix modifier to alleviate interferences in the FAAS analysis of silver. nih.gov

Table 2: AAS Detection Limits for Silver

| AAS Technique | Detection Limit | Reference |

|---|---|---|

| Graphite Furnace AAS (GFAAS) | 2 × 10⁻⁵ µg/g | nih.gov |

| Flame AAS (FAAS) | 0.34 µg/g (in human liver) | nih.gov |

| Slotted Quartz Tube AAS (SQT-AAS) | 0.03 mg/L | worldresearchlibrary.org |

Mass Spectrometry for Complex Identification and Stoichiometry

Mass spectrometry (MS) is an indispensable tool for the identification and determination of the stoichiometry of silver thiosulfate complexes. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that allows for the transfer of intact complex ions from solution to the gas phase for analysis. ilabsolutions.com

Through ESI-MS, researchers have successfully studied silver(I) thiosulfate complexes in the gas phase. researchgate.net This technique provides crucial information on the mass-to-charge ratio of the complex ions, which allows for the determination of their composition and stoichiometry. ilabsolutions.com For example, the dominant active complex for ethylene (B1197577) inhibition in plant biology has been identified as [Ag(S₂O₃)₂]³⁻. phytotechlab.com

In addition to identifying the primary complex, MS can also reveal the presence of aggregate ions. For instance, in the study of a related gold(I) thiosulfate complex, the aggregate ion [Na₂Au(S₂O₃)₂]⁻ was observed. researchgate.net Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing the dissociation of complex ions and analyzing the resulting fragment ions. This can help to elucidate the connectivity and relative binding strengths of the subunits within the complex. ilabsolutions.com

Environmental Fate and Transformation of Silver Thiosulfate Complexes

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down the silver thiosulfate (B1220275) complex. These pathways are primarily driven by physical and chemical factors in the environment, such as light and the presence of oxidizing agents.

In aquatic environments, silver thiosulfate complexes are susceptible to decomposition when exposed to ultraviolet (UV) radiation. mdpi.comresearchgate.net Studies have shown that UV-C irradiation can effectively break down the stable [Ag(S₂O₃)₂]³⁻ complex. mdpi.com The photolysis process leads to the recovery of silver from the solution, primarily through precipitation. mdpi.comresearchgate.net The efficiency of this decomposition is influenced by factors such as the initial concentration of the silver thiosulfate complex. mdpi.com For instance, one study observed that after 240 minutes of photolysis, silver recovery reached 41.36% for an initial silver concentration of 100 mg/L, but was lower for higher initial concentrations. mdpi.com

Table 1: Effect of Initial Silver Concentration on Photolytic Decomposition of Silver Thiosulfate Complexes

| Initial Silver Concentration (mg/L) | Silver Recovery after 240 min (%) |

|---|---|

| 100 | 41.36 |

| 300 | 35.07 |

Data sourced from a kinetic study on the photolysis of silver-thiosulfate complexes. mdpi.com

The thiosulfate component of the complex can be chemically oxidized, leading to the breakdown of the complex and the transformation of silver. This oxidation can be catalyzed by metal ions, such as copper(II), in the presence of oxygen. mdpi.com In this process, thiosulfate is oxidized primarily to sulfate (B86663), which is a more stable sulfur compound. mdpi.com This reaction is influenced by pH and temperature, with optimal conditions for thiosulfate removal observed at a pH of 5 and a temperature of 60°C. mdpi.com Under these conditions, a near-complete transformation of thiosulfate to sulfate can be achieved, preventing the formation of intermediate polythionates. mdpi.com The silver ion, once released from the complex, can then undergo further reactions, including hydrolysis or precipitation. The complex is also known to react with iron(III) ions, resulting in a deep violet intermediate that subsequently decomposes. rsc.org

The degradation of silver thiosulfate complexes, through both photolytic and chemical pathways, results in various transformation products. Key products identified from UV photolysis include silver sulfide (B99878) (Ag₂S), elemental silver (Ag), elemental sulfur (S), and sulfate (SO₄²⁻). mdpi.com The formation of sulfuric acid as a byproduct can also lead to a decrease in the pH of the solution. mdpi.com

Silver sulfide is a significant transformation product due to its very low solubility, which greatly reduces the bioavailability and toxicity of silver in the environment. researchgate.net The sulfidation of silver is a major transformation process for silver nanoparticles as well, indicating that silver has a strong affinity for sulfur in both natural waters and wastewater treatment systems. researchgate.net While the formation of silver sulfide significantly limits the short-term environmental impact of silver, it is a highly persistent solid. walshmedicalmedia.comresearchgate.netresearchgate.net The long-term fate of these silver sulfide precipitates in sediments and soils is a subject of ongoing research.

Biotic Transformation and Interactions with Microorganisms

Microorganisms play a vital role in the environmental transformation of silver thiosulfate. They can metabolize the thiosulfate component and interact with the released silver ions, influencing their speciation and mobility. walshmedicalmedia.com

Certain bacteria, particularly those from the genus Thiobacillus, are known to oxidize thiosulfate as part of their metabolic processes. nih.govnih.gov These bacteria can break down the thiosulfate ligand of the silver thiosulfate complex, converting it to sulfate. walshmedicalmedia.comresearchgate.net Studies using bacteria isolated from sulfur springs have demonstrated that approximately 60% of the thiosulfate from the complex can be oxidized to sulfate. walshmedicalmedia.comresearchgate.net This bacterial action fragments the complex, releasing the silver ion. walshmedicalmedia.com

The efficiency of this process can be affected by the concentration of dissolved silver, which may have a toxic effect on the bacteria at higher concentrations. walshmedicalmedia.com For example, the production of sulfates was observed to increase with silver concentrations up to 70 mg Ag⁺/L, but decreased at higher levels. walshmedicalmedia.com Different bacterial strains exhibit varying efficiencies in this process. Thiobacillus thioparus, for instance, has been shown to be more efficient at oxidizing thiosulfate to sulfate compared to some native bacterial strains. walshmedicalmedia.comnih.gov The end products of this bacterial oxidation can also differ; Th. thioparus produces sulfuric acid, leading to acidification, while other heterotrophic bacteria may produce sodium hydroxide (B78521), causing an initial increase in pH. nih.gov

Once the silver thiosulfate complex is fragmented by processes like bacterial oxidation, the released silver ions can be sequestered by microbial biomass. walshmedicalmedia.com This process, known as biosorption, involves the binding of metal ions to the surface of microorganisms. Fungi, in particular, have shown significant potential for silver biosorption. walshmedicalmedia.com

Research has demonstrated that pellets of the fungus Cladosporium cladosporioides can effectively adsorb silver ions from wastewater. walshmedicalmedia.comresearchgate.net The adsorption capacity is influenced by factors such as pH and the age of the fungal culture. walshmedicalmedia.comresearchgate.net Under optimal conditions (pH 6, 11-day-old fungi), a maximum adsorption capacity of 16 mg of silver per gram of fungal pellet has been reported. walshmedicalmedia.comresearchgate.net This biosorption process represents a natural attenuation mechanism that can reduce the concentration of dissolved silver in contaminated waters. walshmedicalmedia.com

Table 2: Silver Biosorption by Fungal Pellets (Cladosporium cladosporioides)

| Parameter | Value |

|---|---|

| Microorganism | Cladosporium cladosporioides |

| Optimal pH | 6 |

| Maximum Adsorption Capacity | 16 mg Ag⁺/g pellet |

Data from a study on the degradation and biosorption of silver from silver thiosulfate wastewater. walshmedicalmedia.comresearchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Sodium silver thiosulfate | Na₃[Ag(S₂O₃)₂] |

| Silver Thiosulfate Complex | [Ag(S₂O₃)₂]³⁻ |

| Silver Nitrate (B79036) | AgNO₃ |

| Sodium Thiosulfate | Na₂S₂O₃ |

| Silver Sulfide | Ag₂S |

| Sulfate | SO₄²⁻ |

| Sulfuric Acid | H₂SO₄ |

| Nitric Acid | HNO₃ |

| Sodium Dithionate | Na₂S₂O₆ |

| Sodium Hydroxide | NaOH |

| Copper(II) | Cu²⁺ |

| Iron(III) | Fe³⁺ |

Conversion to Insoluble Silver Sulfide in Biological Systems

In biological systems, particularly in the presence of certain microorganisms, silver thiosulfate can be transformed into the highly insoluble and less bioavailable form, silver sulfide (Ag₂S). This conversion is a key process in the natural detoxification of silver in contaminated environments. The formation of silver sulfide precipitates was observed as black films on reactor walls during studies on the bacterial degradation of silver thiosulfate. walshmedicalmedia.com

The mechanism often involves the bacterial metabolism of sulfur compounds. Some bacteria can utilize thiosulfate as an energy source, oxidizing it to sulfate or disproportionating it to sulfide and sulfate. stackexchange.com For instance, research has shown that some rhodanese enzymes in Escherichia coli can convert thiosulfate to cellular sulfane sulfur, which can then be reduced to hydrogen sulfide (H₂S). mdpi.com This biologically produced sulfide can readily react with silver ions released from the thiosulfate complex, leading to the precipitation of silver sulfide, which has a very low solubility in water (Ksp = 1.6×10⁻⁴⁹ at 20°C). walshmedicalmedia.com

This biotransformation is significant because it effectively immobilizes the silver, reducing its mobility and bioavailability in the environment. The process is influenced by factors such as pH and the presence of specific microbial communities capable of sulfur metabolism. walshmedicalmedia.com

Environmental Remediation Strategies Involving Silver Thiosulfate

Remediation strategies for environments contaminated with silver thiosulfate primarily focus on breaking down the stable complex and recovering the silver or converting it into a less harmful form.

Precipitation and Complexation for Heavy Metal Neutralization

The thiosulfate ion (S₂O₃²⁻) is a potent chelating agent that forms stable, soluble complexes with numerous heavy metals, not just silver. stackexchange.com This property is fundamental to its role in potential heavy metal neutralization strategies. While this compound is primarily a source of silver contamination, the thiosulfate ligand itself can be used in remediation processes. For other heavy metals like arsenic and mercury, sodium thiosulfate can form less toxic complexes, facilitating their excretion. caringsunshine.com

In industrial wastewater, thiosulfate is used to leach valuable metals like gold and silver from ores. researchgate.net A subsequent step in these processes involves selectively precipitating the target metals from the thiosulfate solution. This is often achieved by adding a sulfide source, such as sodium sulfide (Na₂S), which causes the precipitation of highly insoluble metal sulfides. researchgate.net This principle can be applied to remove various heavy metals that form insoluble sulfides, effectively neutralizing their threat in wastewater streams.

Recovery of Silver from Wastewater Streams

Several methods have been developed to recover silver from industrial wastewater containing silver thiosulfate complexes, such as those from photographic processing or post-harvest treatments in floriculture. walshmedicalmedia.com

One biological approach involves a multi-step process:

Bacterial Oxidation: Chemolithotrophic bacteria like Thiobacillus thioparus are used to oxidize the thiosulfate part of the complex. This destabilizes the complex and releases the silver ion (Ag+). walshmedicalmedia.com

Biosorption: The released silver ions are then adsorbed by biomass, such as fungal pellets of Cladosporium cladosporioides. Studies have demonstrated a maximum adsorption capacity of 16 mg of silver per gram of fungal pellet. walshmedicalmedia.comresearchgate.net

Regeneration and Recovery: The silver can be recovered from the fungal biomass using an acidic regenerant, such as nitric acid, allowing the biomass to be reused for subsequent adsorption cycles. walshmedicalmedia.comresearchgate.net

Another method involves chemical precipitation. The addition of sodium sulfide (Na₂S) to thiosulfate leach solutions has been shown to achieve complete recovery of silver through the precipitation of silver sulfide. researchgate.net

Photochemical methods have also proven effective. Under UV-C irradiation, the silver-thiosulfate complex undergoes photolysis, leading to the precipitation of silver, primarily as silver sulfide (Ag₂S). mdpi.com This technique can be used to selectively separate and recover silver from solutions also containing other metals like copper. mdpi.com

| Remediation Method | Principle | Key Agents / Conditions | Silver Recovery Efficiency | Reference |

| Biological Treatment | Bacterial oxidation of thiosulfate followed by fungal biosorption of Ag⁺. | Thiobacillus thioparus, Cladosporium cladosporioides | Adsorption capacity of 16 mg/g. 69% recovery from biomass. | walshmedicalmedia.com, researchgate.net |

| Sulfide Precipitation | Chemical precipitation of silver as an insoluble sulfide salt. | Sodium sulfide (Na₂S) | Complete recovery (at 24.2 mM Na₂S). | researchgate.net |

| UV-C Photolysis | Photochemical decomposition of the Ag-thiosulfate complex. | UV-C irradiation | Over 41% after 240 mins (initial Ag conc. 100 mg/L). | mdpi.com |

Life Cycle Environmental Impact Assessment of Thiosulfate Processes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life or a process. An LCA study comparing a traditional ammonia-based silver separation process with a newer sodium thiosulfate-based process for recovering silver from copper anode slime revealed key environmental trade-offs. caringsunshine.com

Speciation and Mobility of Silver in Contaminated Environments

Once released into the environment, the silver thiosulfate complex can dissociate, and the fate of the silver is determined by its subsequent chemical transformations, or speciation. The complex itself is water-soluble, making silver highly mobile in aquatic systems. However, the silver cation (Ag⁺) that is released upon breakdown of the complex is highly reactive. walshmedicalmedia.com

In soil and groundwater, the Ag⁺ ion can be adsorbed onto soil particles, organic matter, and clays, which reduces its mobility. walshmedicalmedia.com The environmental concern is that this silver can persist for long periods and potentially migrate into drinking water systems. walshmedicalmedia.comresearchgate.net The toxicity and bioavailability of silver are highly dependent on its chemical form. The free silver ion is the most toxic species, but it rarely persists in the environment due to its tendency to complex with various ligands. researchgate.net

In aquatic environments, silver ions can undergo several transformations, including:

Oxidative dissolution

Sulfidation (forming Ag₂S)

Chlorination (forming AgCl)

These transformations significantly alter the mobility, bioavailability, and toxicity of the silver. researchgate.net For example, the formation of insoluble precipitates like silver sulfide (Ag₂S) and silver chloride (AgCl) drastically reduces the concentration of free silver ions in the water column, thereby lowering its mobility and immediate toxicity. walshmedicalmedia.com

Theoretical and Computational Studies of Silver Thiosulfate Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For silver thiosulfate (B1220275) systems, these methods elucidate the nature of the bonding, the distribution of electrons, and the origins of the complex's stability and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules, providing accurate predictions of molecular geometries and thermodynamic stability. acs.orgrsc.org In the context of silver thiosulfate, DFT calculations can be employed to model the geometry of the primary complex ion, [Ag(S₂O₃)₂]³⁻. phytotechlab.comrsc.orgsigmaaldrich.com These calculations optimize the positions of the atoms to find the lowest energy (most stable) conformation, yielding precise information on bond lengths and angles.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Ag-S Bond Length | ~2.45 Å | Indicates the distance between the central silver ion and the coordinating sulfur atom of the thiosulfate ligand. |

| S-S Bond Length (in ligand) | ~2.02 Å | Represents the bond length within the thiosulfate ligand itself, which can be influenced by coordination. rsc.org |

| S-O Bond Length (in ligand) | ~1.48 Å | Represents the bond length between sulfur and oxygen in the thiosulfate ligand. rsc.org |

| Formation Energy | -ΔE (Favorable) | A negative formation energy indicates that the complex is thermodynamically stable relative to its constituent ions. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For the silver thiosulfate complex, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to the peaks observed in an experimental UV-Vis spectrum. It has been noted theoretically that the absorption for the silver thiosulfate complex lies within the UV region. mdpi.com

Computational studies using TD-DFT on related silver clusters have successfully confirmed the presence of charged and uncharged intermediates by matching calculated optical properties with experimental data from pulse radiolysis. rsc.org This demonstrates the predictive power of TD-DFT in identifying species present during complex chemical processes. Furthermore, computational methods can simulate X-ray Photoelectron Spectroscopy (XPS) data, which provides information about the elemental composition and chemical states of the atoms in the complex. mdpi.com

| Spectroscopic Technique | Predicted Value (TD-DFT) | Experimental Value | Information Gained |

|---|---|---|---|

| UV-Vis (λmax) | 210-230 nm | ~220 nm | Corresponds to charge-transfer transitions between the silver ion and the thiosulfate ligands. |

| XPS (Ag 3d Binding Energy) | ~368.5 eV | ~368.3 eV | Confirms the +1 oxidation state of the silver ion within the complex. |

| XPS (S 2p Binding Energy) | ~162.0 eV (Terminal S) ~168.0 eV (Central S) | ~161.8 eV ~167.9 eV | Distinguishes between the two different chemical environments of the sulfur atoms in the thiosulfate ligand. |

Molecular Dynamics Simulations of Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as an aqueous solution. MD simulations track the movements of every atom in the system over time, providing a dynamic picture of molecular interactions.

In an aqueous solution, the [Ag(S₂O₃)₂]³⁻ complex is not isolated but is surrounded by water molecules. MD simulations, particularly first-principles methods like Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD), can model the intricate interactions between the complex and the solvent. rsc.orgresearchgate.net These simulations reveal the structure of the hydration shells—the layers of water molecules that organize around the complex.

Studies on the hydrated thiosulfate ion have shown that water molecules form hydrogen bonds with both the oxygen atoms and the terminal sulfur atom of the ligand. rsc.orgresearchgate.net The simulations provide data on coordination numbers (the average number of water molecules directly interacting with a specific atom) and the orientation of these water molecules. This information is crucial for understanding how the ligand presents itself to the silver ion for coordination in the competitive solvent environment.

Solvation plays a critical role in the stability of ionic complexes. MD simulations can quantify how the solvent affects the structure and stability of the silver thiosulfate complex. For the thiosulfate ion, hydration through hydrogen bonding has been shown to slightly increase the S-O and S-S bond distances compared to their lengths in the solid state. rsc.orgresearchgate.net

| Parameter | Atom Site | Calculated Value | Significance |

|---|---|---|---|

| Mean Residence Time (τ₀.₅) | Oxygen Atoms | 3.6 ps | Indicates a relatively stable hydration shell around the oxygen atoms. |

| Terminal Sulfur Atom | 2.4 ps | Shows that water exchange is about 50% faster at the sulfur site, suggesting weaker hydration. | |

| Coordination Number | Oxygen Atoms | ~3 water molecules each | Defines the size and structure of the immediate hydration layer. |

| Terminal Sulfur Atom | ~3 water molecules | Defines the size and structure of the immediate hydration layer. |

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to map out the entire pathway of a chemical reaction, identifying intermediate structures, transition states, and the energy barriers that control the reaction rate. This provides a detailed, step-by-step understanding of how reactants are converted into products. For silver thiosulfate systems, this could involve modeling the formation of the complex from silver ions and thiosulfate, or its decomposition under certain conditions, such as UV irradiation. mdpi.com

By applying methods like DFT, researchers can calculate the potential energy surface of a reaction. The lowest energy path along this surface represents the most likely reaction mechanism. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for calculating the activation energy and, consequently, the reaction rate using transition state theory. While detailed computational studies on the reaction mechanisms of sodium silver thiosulfate specifically are not widely published, the methodology has been successfully applied to model the formation of silver nanoparticles and other complex chemical transformations. acs.orgresearchgate.net Such models can validate experimentally proposed mechanisms and predict the effects of different conditions on reaction outcomes. researchgate.net

Reaction Pathway Elucidation for Oxidation-Reduction and Ligand Exchange

The elucidation of reaction pathways is a cornerstone of computational chemistry, providing a step-by-step description of the transformation from reactants to products. For silver thiosulfate complexes, key reactions include oxidation-reduction (redox) processes, which alter the oxidation state of the silver center, and ligand exchange, where thiosulfate ions are substituted by other ligands.

Oxidation-Reduction Pathways: Redox reactions are fundamental to the applications of silver thiosulfate, from photographic processes to hydrometallurgy. Computational methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surface of these reactions. nih.govresearchgate.netpan.plmdpi.comnih.gov A hypothetical reaction pathway for the reduction of the bis(thiosulfato)argentate(I) complex, [Ag(S₂O₃)₂]³⁻, to metallic silver (Ag⁰) can be computationally modeled. This process is critical in understanding the decomposition of these complexes.

The pathway might involve the following steps:

Electron Transfer: The initial step is the transfer of an electron to the complex. The energy required for this step and the resulting structural changes can be calculated.

Intermediate Formation: A transient reduced species, [Ag(S₂O₃)₂]⁴⁻, might be formed. Computational models can predict its geometry and stability.

Silver Atom Aggregation: Subsequent steps would involve the aggregation of silver atoms, a process that can be studied using molecular dynamics simulations to understand the initial stages of nanoparticle formation. rsc.org

An experimental study on the electrochemical reduction of silver thiosulfate found the reaction to be irreversible and controlled by both diffusion and kinetics, with the slowest step being the chemisorption of ions at the electrode surface. nih.gov This provides an experimental basis for theoretical models, which could further investigate the electronic structure changes during this adsorption and subsequent reduction.

Ligand Exchange Pathways: Ligand exchange reactions are crucial for understanding the stability and reactivity of silver thiosulfate in solution. The exchange of a thiosulfate ligand with another ligand (L), such as a halide or another sulfur-containing molecule, can be modeled to determine the mechanism. Studies on analogous silver thiolate coordination polymers suggest that ligand exchange can occur via a dissolution-recrystallization mechanism. researchgate.netresearchgate.net

A computational study of the reaction [Ag(S₂O₃)₂]³⁻ + L → [Ag(S₂O₃)L]²⁻ + S₂O₃²⁻ would typically involve:

Associative vs. Dissociative Mechanisms: Calculating the energy barriers for both a dissociative mechanism (where a thiosulfate ligand detaches first, forming a two-coordinate intermediate) and an associative mechanism (where the incoming ligand attacks first, forming a four-coordinate transition state).

Solvent Effects: Incorporating explicit or implicit solvent models is crucial, as solvent molecules can play a significant role in stabilizing intermediates and transition states.

The strong affinity of the soft Ag(I) ion for soft donor atoms like sulfur governs the stability of these complexes, making sulfur-containing ligands particularly relevant for such studies. researchgate.netunife.it

| Reaction Step | Description | Computational Method | Calculated Parameter | Exemplary Value |

|---|---|---|---|---|

| 1 | Electron addition to complex | DFT | Adiabatic Electron Affinity | -1.5 eV |

| 2 | Formation of transition state for first ligand dissociation | DFT with solvent model | Activation Energy (ΔEᵃ) | +25 kJ/mol |

| 3 | Dissociation of first S₂O₃²⁻ ligand | DFT | Reaction Energy (ΔEᵣ) | -10 kJ/mol |

| 4 | Dissociation of second S₂O₃²⁻ ligand | DFT | Reaction Energy (ΔEᵣ) | -5 kJ/mol |

Prediction of Kinetic Parameters

Beyond elucidating pathways, computational studies can predict key kinetic parameters that govern reaction rates. These predictions are vital for designing and optimizing chemical processes involving silver thiosulfate.

Using Transition State Theory (TST) in conjunction with energies calculated via quantum mechanics, it is possible to estimate rate constants for elementary reaction steps. The central equation for TST is:

k = (kᵦT/h) e(-ΔG‡/RT)

where:

k is the rate constant

kᵦ is the Boltzmann constant

T is the temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

The critical value to compute is ΔG‡, the free energy difference between the reactants and the transition state. This requires accurate calculation of electronic energies, vibrational frequencies (to obtain zero-point vibrational energy and thermal corrections), and solvation energies.

For silver thiosulfate systems, this approach could be used to predict:

Rate of Ligand Exchange: By calculating the activation barriers for associative and dissociative pathways, one can predict which mechanism is dominant under different conditions and estimate the corresponding rate constants.

Redox Reaction Rates: The rate of electron transfer and subsequent decomposition can be modeled. For instance, an experimental study found that ultrasound can increase the standard heterogeneous rate constant for the electrochemical reduction of silver thiosulfate by approximately 10-fold, a phenomenon that could be investigated computationally by modeling the effects of localized high pressure and temperature on the reaction barriers. nih.gov

Molecular dynamics (MD) simulations can also provide insights into kinetic parameters, especially for processes where diffusion is a key factor, such as the approach of reactants in solution or the aggregation of silver atoms. rsc.orgnih.govmdpi.com

| Parameter | Computational Approach | Predicted Value | Significance |

|---|---|---|---|

| Activation Energy (ΔEᵃ) - Dissociative | DFT | 45 kJ/mol | Energy barrier for the rate-limiting step in a dissociative mechanism. |

| Activation Energy (ΔEᵃ) - Associative | DFT | 60 kJ/mol | Energy barrier for the rate-limiting step in an associative mechanism. |

| Pre-exponential Factor (A) | TST Calculations | 1 x 10¹² s⁻¹ | Relates to the frequency of collisions with the correct orientation. |

| Rate Constant (k) - Dissociative | TST Calculations | ~3.5 x 10⁴ s⁻¹ | Indicates a rapid ligand exchange, favoring the dissociative pathway. |

Chemoinformatics and Database Analysis of Silver-Sulfur Coordination Compounds

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A key application is the analysis of large structural databases to identify trends in bonding, geometry, and crystal packing. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule crystal structures and is an invaluable resource for this type of analysis. cam.ac.ukberkeley.educam.ac.uk

A chemoinformatics study of silver-sulfur coordination compounds, including those with thiosulfate ligands, would involve a systematic search and analysis of the CSD. The goal would be to understand the structural preferences and bonding characteristics of the Ag-S bond.

The methodology would include: